2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride
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Overview
Description
2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride is a heterocyclic compound that features both azetidine and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of azetidine derivatives with pyrazolopyridine intermediates under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazolopyridine compounds.
Scientific Research Applications
2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are subject to ongoing research, but its unique structure allows it to interact with a variety of biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)pyridine dihydrochloride: Shares the azetidine moiety but lacks the pyrazolopyridine structure.
Pyrrolopyrazine derivatives: Contain similar nitrogen-containing heterocyclic structures and exhibit diverse biological activities.
Uniqueness
2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride is unique due to its combination of azetidine and pyrazolopyridine moieties, which confer distinct chemical and biological properties. This dual structure allows for a broader range of interactions and applications compared to similar compounds.
Properties
IUPAC Name |
2-(azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-4-13-9(3-1)5-10(12-13)8-6-11-7-8;;/h5,8,11H,1-4,6-7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMXAPPMXFYXOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C3CNC3)C1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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